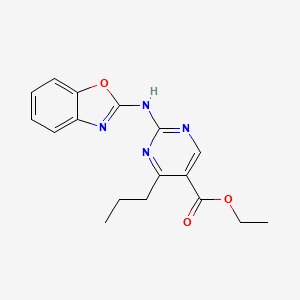

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate

Description

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a benzoxazole substituent at the 2-position and a propyl group at the 4-position of the pyrimidine core. The ester group at the 5-position enhances its solubility in organic solvents, making it suitable for synthetic modifications. Structural characterization of such compounds typically employs X-ray crystallography (using software like SHELX and ORTEP ) and NMR spectroscopy to confirm regiochemistry and substituent orientation.

Properties

Molecular Formula |

C17H18N4O3 |

|---|---|

Molecular Weight |

326.35 g/mol |

IUPAC Name |

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C17H18N4O3/c1-3-7-12-11(15(22)23-4-2)10-18-16(19-12)21-17-20-13-8-5-6-9-14(13)24-17/h5-6,8-10H,3-4,7H2,1-2H3,(H,18,19,20,21) |

InChI Key |

MPIFXSJKAKHDFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=NC=C1C(=O)OCC)NC2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at elevated temperatures . The reaction conditions often include the use of solvents like ethanol and aqueous hydrogen peroxide (H₂O₂) to facilitate the formation of the benzoxazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide (NBS).

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Industry: The compound is used in the development of new materials with specific pharmacological activities.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to inhibit various enzymes and receptors, leading to its antimicrobial and anticancer effects . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the Pyrimidine 4-Position

The 4-position substituent significantly influences physicochemical and biological properties. A closely related analog, ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-chlorophenyl)sulfanylmethyl]pyrimidine-5-carboxylate (), replaces the propyl group with a bulkier, electron-deficient [(4-chlorophenyl)sulfanylmethyl] group. Key differences include:

- Lipophilicity : The propyl group in the target compound increases lipophilicity (predicted LogP ~3.5) compared to the more polar sulfanylmethyl group (LogP ~2.8), enhancing membrane permeability .

- Electronic Effects : The electron-withdrawing chlorine and sulfur in the analog may alter the pyrimidine ring’s electron density, affecting reactivity in nucleophilic substitutions .

Table 1: Substituent Comparison at Pyrimidine 4-Position

| Compound | 4-Position Substituent | Predicted LogP | Steric Bulk (ų) |

|---|---|---|---|

| Target Compound | Propyl | 3.5 | 70 |

| Analog () | [(4-Chlorophenyl)sulfanylmethyl] | 2.8 | 120 |

Core Heterocycle Modifications

Pyrimidine derivatives are often compared to pyrazolopyrimidines () and imidazole analogs (). For example:

- Pyrazolopyrimidines (e.g., 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine): These compounds lack the benzoxazole moiety but share the pyrimidine core.

- Imidazole Derivatives (): Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate and analogs feature imidazole cores with varied aryl substituents.

Hydrogen-Bonding Patterns and Crystal Packing

The benzoxazolylamino group in the target compound forms strong N–H···N and N–H···O hydrogen bonds, as observed in similar crystals (). In contrast, sulfanylmethyl or imidazole-based analogs rely on weaker C–H···π or halogen bonding (e.g., C–Cl···O interactions in ). These differences impact solubility and crystal stability .

Biological Activity

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate is a compound with potential therapeutic applications due to its biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 342.36 g/mol

- CAS Number : 669752-10-7

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This is particularly relevant in neurodegenerative diseases such as Alzheimer's disease, where oxidative stress plays a key role in neuronal damage.

- Anti-inflammatory Effects : this compound has demonstrated the ability to modulate inflammatory pathways, potentially reducing inflammation in various tissues.

- Cellular Protection : Research indicates that this compound can protect neuronal cells from apoptosis induced by amyloid beta (Aβ) peptides. It appears to restore mitochondrial function and enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase .

In Vitro Studies

A study investigated the effects of the compound on primary cortical neurons subjected to Aβ-induced oxidative stress. Key findings include:

- Cell Viability : Treatment with the compound significantly improved cell viability compared to untreated controls.

- Oxidative Stress Markers : The compound reduced levels of reactive oxygen species (ROS) and protein oxidation, indicating its protective role against oxidative damage.

- Signaling Pathways : It was found to regulate critical signaling pathways involving NF-κB and GSK-3β, which are implicated in neuroinflammation and apoptosis .

Table 1: Summary of Biological Activities

Case Studies

-

Neuroprotective Effects in Alzheimer's Disease Models :

- In a specific study, the administration of this compound in animal models showed a significant reduction in cognitive decline associated with amyloid pathology. The treatment led to improved memory performance and reduced neuroinflammation.

-

Impact on Oxidative Stress in Other Models :

- Additional studies have highlighted its effectiveness in models of oxidative stress beyond neurodegeneration, suggesting broader therapeutic potential for conditions characterized by oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.